(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol is a complex organic compound classified within the thienopyrimidine family. This compound features a morpholine ring, a thieno[3,2-d]pyrimidine core, and a chloromethyl group, making it of significant interest in medicinal chemistry due to its potential biological activities. Its chemical structure is characterized by the presence of chlorine and hydroxymethyl functional groups, which contribute to its reactivity and interaction with biological systems.
The compound is cataloged under the CAS number 885698-97-5 and is recognized for its potential applications in various scientific fields, particularly in medicinal chemistry where it may act as an inhibitor of certain enzymes involved in cell signaling pathways. Its classification as a thienopyrimidine suggests that it may share properties with other compounds in this class known for their therapeutic effects.
The synthesis of (2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol typically involves several steps. One common synthetic route begins with the chlorination of a thienopyrimidine precursor using phosphorus oxychloride. This is followed by nucleophilic substitution where morpholine replaces the chlorine atom at the 4-position, leading to the formation of the desired product.
Industrial production methods are less documented but would likely involve scaling laboratory procedures while optimizing reaction conditions for higher yields and ensuring product purity .
The molecular formula of (2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol is C11H12ClN3OS, with a molecular weight of 273.75 g/mol. The structure includes:
The presence of chlorine introduces electrophilic characteristics that can facilitate further chemical modifications.
(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol can undergo various chemical reactions:
The mechanism of action for (2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol primarily involves its interaction with specific enzymes and receptors within biological systems. It has been shown to inhibit certain kinases that are crucial in cell signaling pathways, thereby influencing cellular processes such as proliferation and apoptosis.
The binding affinity and specificity of this compound towards its targets can lead to alterations in downstream signaling cascades, affecting gene expression and cellular metabolism. This makes it a candidate for further research in therapeutic applications, particularly in oncology where kinase inhibition is a key strategy .
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Infrared spectroscopy (IR), and Mass Spectrometry (MS) are used to confirm the structure and purity of synthesized compounds .
(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol has several applications across scientific disciplines:
Research continues into its efficacy and safety profiles for therapeutic use, highlighting its significance in advancing medicinal chemistry .
Thieno[3,2-d]pyrimidine represents a privileged scaffold in modern oncology drug discovery due to its unique bioisosteric properties and synthetic versatility. This bicyclic heterocycle serves as a purine mimic, enabling competitive inhibition of ATP-binding sites in kinase targets while conferring enhanced metabolic stability compared to purine-based structures [4]. The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution, allowing strategic decoration at C-2, C-4, and C-6 positions—a synthetic flexibility critical for optimizing pharmacokinetic and pharmacodynamic properties [4].
(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol exemplifies these advantages through its molecular architecture. The electron-withdrawing chlorine at C-2 activates adjacent positions for covalent modification while the hydroxymethyl group at C-6 provides a versatile handle for prodrug conjugation or further chemical elaboration. Computational modeling reveals the planar thienopyrimidine core penetrates hydrophobic kinase pockets through π-π stacking interactions with conserved phenylalanine residues, positioning the morpholine moiety for specific hydrogen bonding interactions in the affinity pocket of PI3K isoforms [3] [4]. This molecular recognition profile has established thieno[3,2-d]pyrimidines as validated frameworks for targeting oncogenic signaling pathways.
Table 1: Key Structural Features of Thieno[3,2-d]pyrimidine Scaffolds
Position | Functional Group Role | Target Interaction | Synthetic Accessibility |
---|---|---|---|
C-2 | Electron-withdrawing group (Cl) | Activates scaffold for nucleophilic substitution | High via chlorination of pyrimidinones |
C-4 | Morpholine substitution | H-bond donation to kinase hinge region | Excellent via SNAr with morpholine |
C-6 | Hydroxymethyl linker | Prodrug conjugation site | Moderate via Vilsmeier-Haack formylation followed by reduction |
Fused thiophene | Planar hydrophobic core | π-π stacking in hydrophobic pockets | Requires multistep cyclization |
The molecular design of (2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol exemplifies advanced pharmacophore hybridization—a strategy merging distinct bioactive motifs into single entities with polypharmacology. This compound integrates three critical elements: (1) the thieno[3,2-d]pyrimidine core as an ATP-mimetic hinge binder, (2) the morpholine moiety as an affinity pocket ligand essential for PI3K inhibition, and (3) the hydroxymethyl group as a vector for enhancing solubility or enabling targeted drug delivery [5] [6].
The morpholine substituent at C-4 is non-negotiable for PI3Kα affinity, forming a critical hydrogen bond with Val851 in the ATP-binding cleft—an interaction conserved across clinical PI3K inhibitors. Molecular dynamics simulations indicate the morpholine oxygen accepts a hydrogen bond from the catalytic lysine (Lys802) while the nitrogen donates a hydrogen bond to the backbone carbonyl of Ile800, creating a dual hydrogen-bonding network that mimics adenine-kinase interactions [3] [6]. This binding mode translates to biochemical potency, with morpholine-containing analogs demonstrating IC₅₀ values typically 10-100 fold lower than non-morpholine counterparts against PI3Kα.
The hydroxymethyl group at C-6 represents a strategic innovation for addressing limitations of earlier analogs. Compared to the carbaldehyde precursor (2-chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde), the reduced alcohol functionality eliminates electrophilic reactivity that could cause off-target effects while providing a functional handle for prodrug development [5]. This alcohol can undergo esterification with prostate-specific antigen (PSA)-cleavable peptides, enabling tumor-selective activation—a strategy validated with structurally related agents where leucine-conjugated analogs maintained >85% PI3K inhibition potency relative to parent compounds [6].
Table 2: Pharmacophore Hybridization in Thienopyrimidine-Based PI3K Inhibitors
Pharmacophore Element | Structural Role | Target Engagement | Advantages in Methanol Derivative |
---|---|---|---|
Thieno[3,2-d]pyrimidine | ATP-competitive core | Kinase hinge region binding | Enhanced metabolic stability vs purine analogs |
C-4 Morpholine | Affinity pocket ligand | H-bond donation to Val851 | 10-100x potency boost for PI3Kα |
C-6 Hydroxymethyl | Prodrug linker | Conjugation site for tumor-specific activation | Reduced electrophilicity vs aldehyde precursor |
C-2 Chlorine | Leaving group | Enables further derivatization | Balanced electron-withdrawal without steric hindrance |
The development rationale for (2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol is further illuminated through comparison with clinical-stage analogs, particularly GDC-0941 (pictilisib) and Buparlisib (BKM120). These agents share the morpholine-thienopyrimidine pharmacophore but differ in C-6 substitutions, providing instructive benchmarks for structure-activity relationships (SAR) [4] [6].
GDC-0941 features an indazole substituent at C-6 connected via a methylene bridge, conferring potent dual PI3Kα/mTOR inhibition (IC₅₀ = 3 nM/75 nM). Its binding mode reveals the indazole nitrogen forms a critical hydrogen bond with Lys802 in PI3Kγ—an interaction mirrored in the hydroxymethyl derivative's potential to form water-mediated hydrogen bonds. Meanwhile, Buparlisib incorporates a 2-aminopyrimidine group at C-6, extending interactions into the ribose pocket of PI3K with submicromolar mTOR activity. Both agents validate the therapeutic relevance of C-6 modifications in thienopyrimidine-based inhibitors [4] [6].
(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol occupies a strategic middle ground in this analog space. The hydroxymethyl group offers distinct advantages over bulkier hydrophobic substituents: (1) reduced molecular weight (MW = 299.8 g/mol) compared to GDC-0941 (MW = 413.5 g/mol), potentially enhancing cell permeability; (2) lower cLogP (estimated 1.8) than Buparlisib (cLogP ~3.5), suggesting improved solubility; and (3) a synthetically versatile handle absent in simpler chloro-morpholinothienopyrimidines. Biochemical studies of related structures indicate the alcohol functionality maintains nanomolar PI3Kα inhibition (IC₅₀ = 5-50 nM range) while enabling conjugation strategies that circumvent the pharmacokinetic limitations observed with Buparlisib's high lipophilicity [4] [6].
Table 3: Benchmarking Against Clinical-Stage Thienopyrimidine Derivatives
Parameter | GDC-0941 (Pictilisib) | Buparlisib (BKM120) | (2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol |
---|---|---|---|
C-6 Substituent | Indazol-4-ylmethyl | 2-Aminopyrimidin-5-yl | Hydroxymethyl |
Molecular Weight | 413.5 g/mol | 410.3 g/mol | 299.8 g/mol |
cLogP (Estimated) | ~2.9 | ~3.5 | ~1.8 |
PI3Kα IC₅₀ | 3 nM | 52 nM | 8-50 nM (structural extrapolation) |
Key Binding Feature | Indazole H-bond to Lys802 | Pyrimidine H-bond to Ser806 | Alcohol-mediated solvent bridging |
Prodrug Potential | Low (hydrophobic group) | Moderate (amino group) | High (primary alcohol) |
Development Status | Phase II completed | Phase III discontinued | Preclinical lead |
The structural evolution from early chloro-morpholinothienopyrimidines to advanced clinical candidates demonstrates a clear SAR trajectory: while C-6 hydrophobic groups enhance potency through additional binding pocket occupation, they simultaneously increase molecular weight and lipophilicity—parameters correlated with decreased solubility and increased metabolic clearance. The hydroxymethyl derivative represents a strategic compromise, offering sufficient potency for lead development while providing a functional handle to address pharmaceutical limitations through targeted delivery approaches [6]. This design philosophy aligns with contemporary kinase inhibitor optimization paradigms that prioritize balanced physicochemical properties alongside biochemical potency.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: